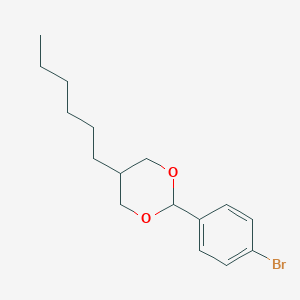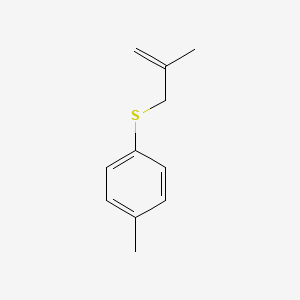
2-Methyl-2-propenyl 4-methylphenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propenyl 4-methylphenyl sulfide is an organic compound with the molecular formula C11H14S. It is a derivative of benzene, featuring a methyl group and a sulfanyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-2-propenyl 4-methylphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-bromobenzene with 2-methylprop-2-en-1-thiol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-propenyl 4-methylphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Applications De Recherche Scientifique
2-Methyl-2-propenyl 4-methylphenyl sulfide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propenyl 4-methylphenyl sulfide involves its interaction with molecular targets through its sulfanyl and methyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur.
1-Methyl-4-[(2-methylprop-2-en-1-yl)amino]benzene: Similar structure but with a nitrogen atom instead of sulfur.
1-Methyl-4-[(2-methylprop-2-en-1-yl)carbonyl]benzene: Similar structure but with a carbonyl group instead of sulfur.
Uniqueness: 2-Methyl-2-propenyl 4-methylphenyl sulfide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required .
Propriétés
Numéro CAS |
54844-24-5 |
|---|---|
Formule moléculaire |
C11H14S |
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
1-methyl-4-(2-methylprop-2-enylsulfanyl)benzene |
InChI |
InChI=1S/C11H14S/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
Clé InChI |
GHJCFBJVTNIYMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


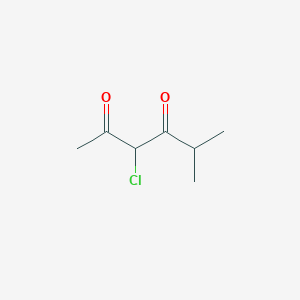
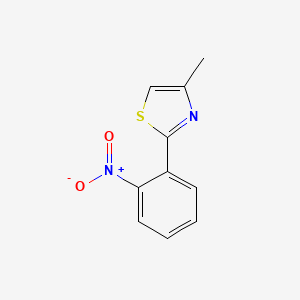
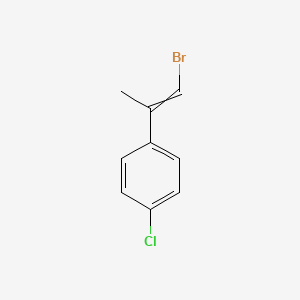
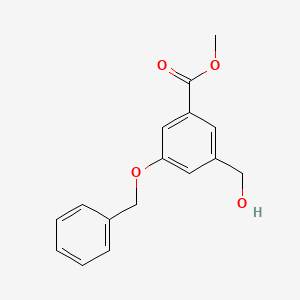
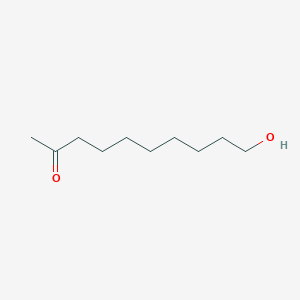
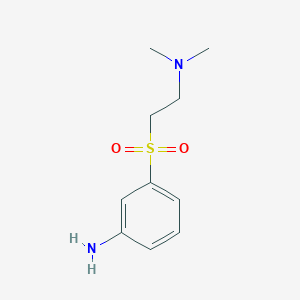
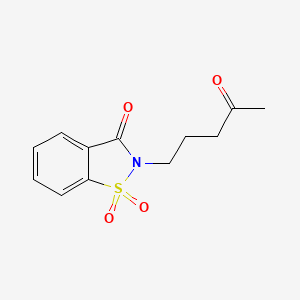
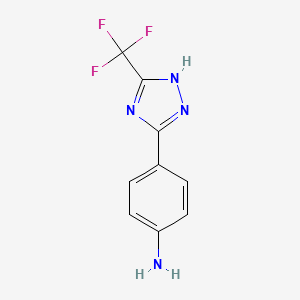
![2-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]ethan-1-ol](/img/structure/B8648659.png)
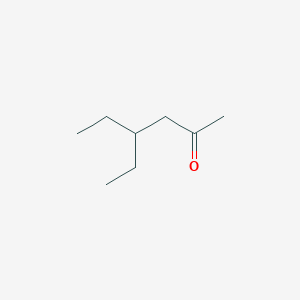
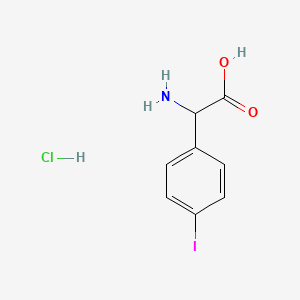
![4-([2,2'-Bithiophen]-5-yl)but-3-yne-1,2-diol](/img/structure/B8648681.png)
![N-[2-(3-Aminopropyl)-6-chloro-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B8648701.png)
